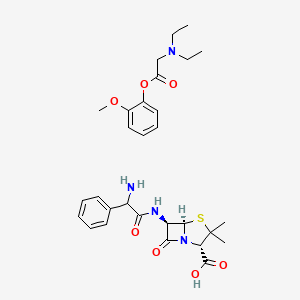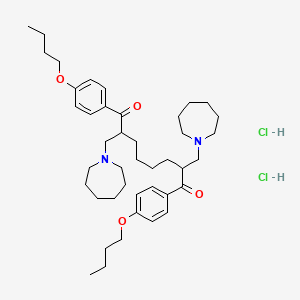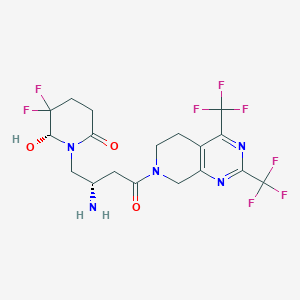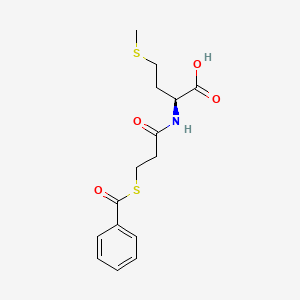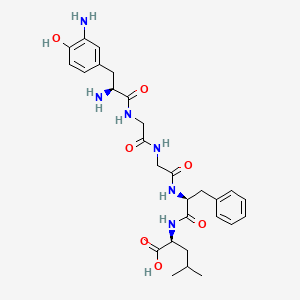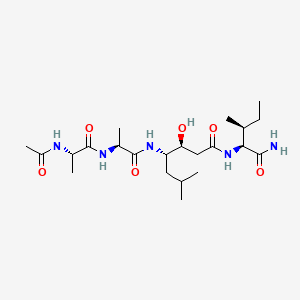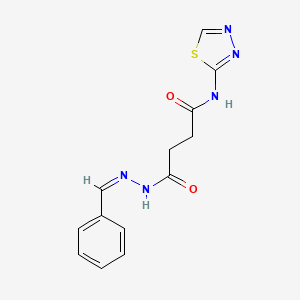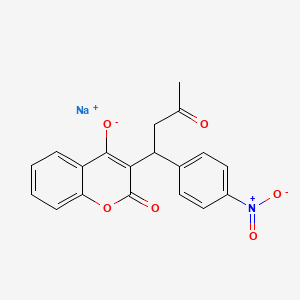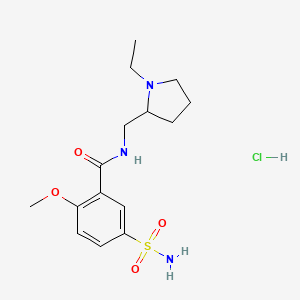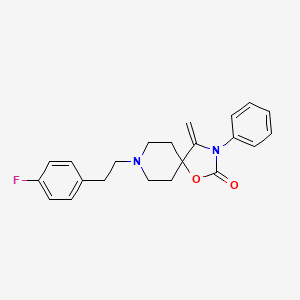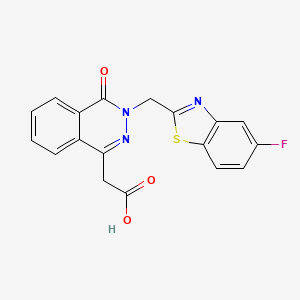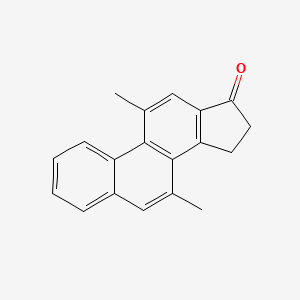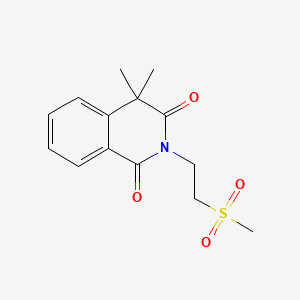
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is a complex organic compound that belongs to the class of isoquinolinediones. Isoquinolinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a dimethyl group and a methylsulfonyl ethyl group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Core: The isoquinolinedione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of Methylsulfonyl Ethyl Group: The methylsulfonyl ethyl group can be attached through nucleophilic substitution reactions, where a suitable sulfonylating agent is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3(2H,4H)-Isoquinolinedione: The parent compound without the dimethyl and methylsulfonyl ethyl groups.
4,4-Dimethyl-1,3(2H,4H)-Isoquinolinedione: A similar compound with only the dimethyl groups.
2-(2-(Methylsulfonyl)ethyl)-1,3(2H,4H)-Isoquinolinedione: A compound with only the methylsulfonyl ethyl group.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is unique due to the presence of both the dimethyl and methylsulfonyl ethyl groups. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
70007-65-7 |
|---|---|
Fórmula molecular |
C14H17NO4S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(2-methylsulfonylethyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H17NO4S/c1-14(2)11-7-5-4-6-10(11)12(16)15(13(14)17)8-9-20(3,18)19/h4-7H,8-9H2,1-3H3 |
Clave InChI |
IIJJBPDTZWMQIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


